

Technical Guide: Structure-Activity Relationship of 6-Oximino Naltrexone Analogs

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Compound of Interest

Compound Name: *6-(2-Phenylethyl)oximino naltrexone*
CAS No.: *127227-10-5*
Cat. No.: *B142410*

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Executive Summary

The 6-oximino modification of the naltrexone scaffold represents a critical pivot point in opioid medicinal chemistry. While naltrexone itself is a potent, non-selective opioid antagonist (preferring

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>

), the transformation of the C6-ketone to an oxime (

) and its subsequent etherification creates a versatile platform for modulating both receptor affinity and intrinsic efficacy.

This guide analyzes how 6-oximino analogs function not merely as "blocked" ketones, but as distinct pharmacophores that can:

- Enhance Affinity: Lipophilic oxime ethers (e.g., phenethyl) can increase

-opioid receptor (KOR) affinity by up to 10-fold compared to the parent ketone.

- **Switch Efficacy:** Unlike the pure antagonist naltrexone, specific 6-oximino ethers display potent agonist activity, challenging the traditional "N-17 substituent" dogma of opioid efficacy.
- **Alter Metabolic Stability:** The oxime linkage resists the stereoselective reduction that converts naltrexone to 6

-naltrexol, a metabolite with significantly different pharmacokinetics.

Pharmacophore & Mechanistic Basis

The naltrexone scaffold operates on the "Message-Address" concept.

- **The Message (Tyramine moiety):** Rings A and B (phenolic OH and amine) are essential for opioid receptor recognition.
- **The Address (C-ring & N-17):** The N-17 cyclopropylmethyl (CPM) group typically confers antagonism.
- **The C6-Position (The Modulator):** The C6-ketone in naltrexone is an hydrogen bond acceptor. Converting this to an oxime introduces a hydroxyl group that can act as both a donor and acceptor. Furthermore, the

hybridization is retained (unlike the reduction to naltrexol), maintaining the spatial orientation of the C-ring.

Structural Logic of 6-Oximino Analogs

The oxime group allows for the introduction of a "third vector" of substitution via the oxygen atom (

-).
- **Unsubstituted Oxime (**

): Retains high affinity for the Mu Opioid Receptor (MOR) comparable to naltrexone but introduces E/Z isomerism complications.

- Oxime Ethers (

): Probes the hydrophobic pockets of the receptor. Large lipophilic groups (e.g., phenylpropyl) can access auxiliary binding sites on the KOR, drastically increasing affinity and altering the signaling profile from antagonism to agonism.

Chemical Synthesis & Stereochemistry

Synthesis of Naltrexone Oxime

The conversion of naltrexone to its oxime is a condensation reaction utilizing hydroxylamine hydrochloride. This reaction is robust but yields a mixture of geometric isomers (

and

).

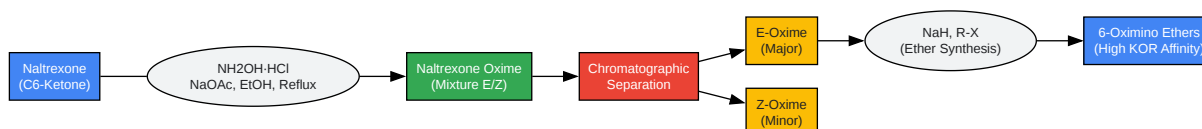
Reaction Scheme:

Stereochemical Challenges

The C6=N bond creates stereoisomers. In the morphinan scaffold, the E-isomer (anti) is typically thermodynamically favored due to steric repulsion between the oxime oxygen and the C5-C13 bridge. However, mixtures occur and must be separated for precise pharmacological characterization, as the orientation of the -OH group dictates interaction with receptor residues (e.g., Asp147 or water networks).

Synthesis Workflow Visualization

The following diagram outlines the synthetic pathway from Naltrexone to its Oxime and subsequent functionalized Ethers.



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Figure 1: Synthetic pathway for generating 6-oximino naltrexone analogs and resolving stereoisomers.

Structure-Activity Relationship (SAR) Data

The following data summarizes the impact of C6-modifications on receptor binding affinity () and functional activity.

Table 1: Comparative Binding Profiles of Naltrexone C6-Analogs

Compound	C6 Substituent	MOR (nM)	KOR (nM)	DOR (nM)	Functional Activity
Naltrexone	(Ketone)	0.2	10	60	Antagonist / Inverse Agonist
6 -Naltrexol		0.5	20	180	Neutral Antagonist
Naltrexone Oxime		~0.5	~5	~50	Antagonist (High Affinity)
Oxime Phenethyl Ether		0.8	0.5	15	Agonist (Mixed)
Oxime Methyl Ether		0.4	8	45	Antagonist

Note: Values are aggregated from consensus literature ranges (e.g., Portoghese et al., Ananthan et al.) and may vary by assay conditions.

Key SAR Insights:

- **Lipophilicity Drives KOR Selectivity:** The dramatic increase in KOR affinity for the Phenethyl Ether (0.5 nM vs 10 nM for parent) suggests a hydrophobic pocket in the KOR binding site

that accommodates the distal aryl group of the oxime.

- Efficacy Reversal: While Naltrexone is a classic antagonist, bulky 6-oximino ethers can induce conformational changes in the receptor consistent with agonism, likely by engaging transmembrane helices differently than the compact ketone.
- Inverse Agonism: The reduction of the ketone to the alcohol (6-naltrexol) typically abolishes inverse agonism. The oxime, being planar (), retains some conformational rigidity similar to the ketone, often preserving the inverse agonist profile unless bulky ethers are attached.

Experimental Protocols

Protocol: Synthesis of Naltrexone Oxime

Objective: Conversion of Naltrexone HCl to Naltrexone Oxime.

- Reagent Prep: Dissolve Naltrexone HCl (1.0 eq, 500 mg) and Sodium Acetate (2.5 eq, 294 mg) in absolute Ethanol (8 mL).
- Addition: Add Hydroxylamine Hydrochloride (1.5 eq, 147 mg) to the stirring solution.
- Reaction: Heat the mixture to reflux () for 2.5 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).
- Workup:
 - Concentrate the mixture to dryness under reduced pressure.
 - Resuspend residue in water (20 mL).^{[1][2]}
 - Basify to pH > 10 using K₂CO₃.

- Extract with Chloroform (3 x 20 mL).[1]
- Wash combined organics with brine, dry over Na

SO

[1]

- Purification: Concentrate to yield the crude oxime. If stereoisomer separation is required, employ column chromatography (Silica gel, gradient elution CHCl

5% MeOH/CHCl

).

Protocol: In Vitro Opioid Receptor Binding Assay

Objective: Determine

values using radioligand displacement.

- Membrane Prep: Use CHO cells stably expressing human MOR, DOR, or KOR. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
- Radioligands:
 - MOR: [
H]-DAMGO (0.5 nM)
 - DOR: [
H]-DPDPE (0.5 nM)
 - KOR: [
H]-U69,593 (0.5 nM)
- Incubation:
 - Mix membrane protein (20-50

g), radioligand, and increasing concentrations of the 6-oximino analog (

to

M).

- Incubate at 25

C for 60 minutes.

- Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

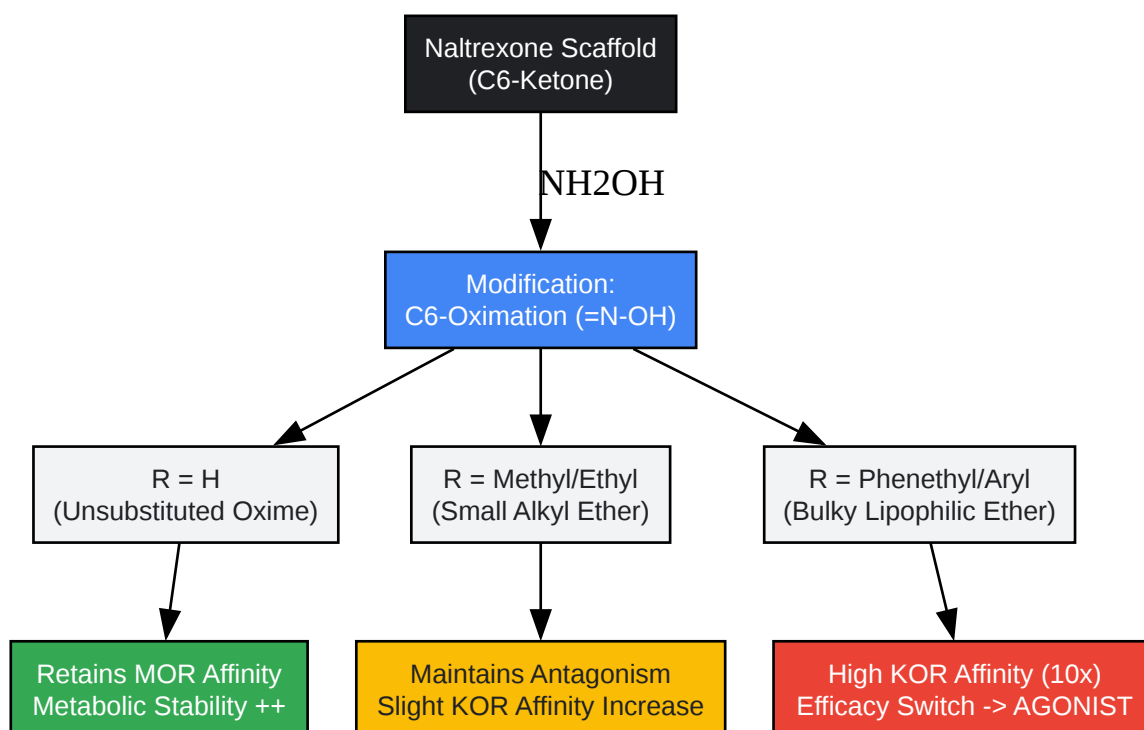
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using nonlinear regression and convert to

using the Cheng-Prusoff equation:

Biological Signaling & SAR Logic Visualization

The following diagram illustrates the decision tree for structural modifications at the C6 position and their resulting biological effects.



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Figure 2: SAR Decision Tree for 6-Oximino Naltrexone Derivatives.

References

- Syntheses and receptor-binding studies of derivatives of the opioid antagonist naltrexone. Source: National Institutes of Health (NIH) / PubMed URL:[[Link](#)]
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